Cas no 899436-71-6 ((2-methylpyridin-3-yl)boronic acid)

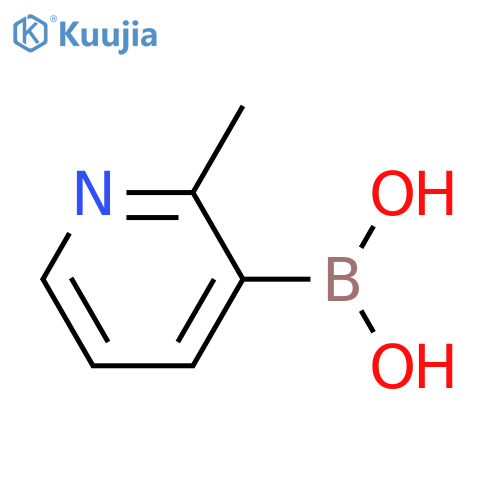

899436-71-6 structure

商品名:(2-methylpyridin-3-yl)boronic acid

(2-methylpyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-3-pyridinylboronic acid

- (2-methylpyridin-3-yl)boronic acid

- 2-methylpyridin-3-ylboronic acid

- 2-Methylpyridine-3-boronic acid

- B-(2-Methyl-3-pyridinyl)boronic acid (ACI)

- Boronic acid, (2-methyl-3-pyridinyl)- (9CI)

- (2-Methyl-3-pyridyl)boronic acid

- 2-methyl-3-pyridineboronic acid

- (2-methyl-3-pyridinyl)boronic acid

- 2-METHYLPYRIDINE-3-BORONICACID

- J-509963

- NS00015776

- Boronic acid, (2-methyl-3-pyridinyl)-

- 2-Methylpyridine-3-boronic acid, AldrichCPR

- EN300-316427

- MFCD07368825

- 899436-71-6

- DB-024916

- DTXSID80602581

- 3-Borono-2-methylpyridine

- SY013012

- 2-methylpyridin-3-yl-3-boronic acid

- AS-39095

- 2-Methyl-pyridine 3-boronic acid

- BCP09724

- 2-Methyl-3-pyridinylboronic acid(Lithium salt)

- TWKMYNQPIICYNV-UHFFFAOYSA-N

- AKOS005266167

- 2-Picoline-3-boronic acid

- SCHEMBL586439

- CS-0136071

- (2-methylpyridin-3-yl)boronicacid

-

- MDL: MFCD07368825

- インチ: 1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3

- InChIKey: TWKMYNQPIICYNV-UHFFFAOYSA-N

- ほほえんだ: OB(C1C(C)=NC=CC=1)O

計算された属性

- せいみつぶんしりょう: 137.0648087g/mol

- どういたいしつりょう: 137.0648087g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

(2-methylpyridin-3-yl)boronic acid セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 22-41-37/38

- セキュリティの説明: 26-39

-

危険物標識:

- 危険レベル:IRRITANT

(2-methylpyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D523558-1g |

(2-Methylpyridin-3-yl)boronic acid |

899436-71-6 | 97% | 1g |

$180 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-1g |

(2-Methylpyridin-3-yl)boronic acid |

899436-71-6 | 98% | 1g |

¥503.00 | 2024-04-26 | |

| Enamine | EN300-316427-5g |

(2-methylpyridin-3-yl)boronic acid |

899436-71-6 | 5g |

$1240.0 | 2023-09-05 | ||

| Alichem | A020006046-5g |

2-Methyl-3-pyridinylboronic acid |

899436-71-6 | 98% | 5g |

$529.69 | 2023-08-31 | |

| Chemenu | CM135366-1g |

2-Methylpyridin-3-ylboronic acid |

899436-71-6 | 95%+ | 1g |

$136 | 2023-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-25g |

(2-Methylpyridin-3-yl)boronic acid |

899436-71-6 | 98% | 25g |

¥7968.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206711-5g |

(2-Methylpyridin-3-yl)boronic acid |

899436-71-6 | 98% | 5g |

¥1992.00 | 2024-04-26 | |

| Enamine | EN300-316427-0.25g |

(2-methylpyridin-3-yl)boronic acid |

899436-71-6 | 95.0% | 0.25g |

$393.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0164-100MG |

(2-methylpyridin-3-yl)boronic acid |

899436-71-6 | 95% | 100MG |

¥ 297.00 | 2023-04-13 | |

| abcr | AB248446-1g |

2-Methylpyridine-3-boronic acid, 95%; . |

899436-71-6 | 95% | 1g |

€137.00 | 2025-02-14 |

(2-methylpyridin-3-yl)boronic acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

899436-71-6 ((2-methylpyridin-3-yl)boronic acid) 関連製品

- 659742-21-9((6-methylpyridin-3-yl)boronic acid)

- 693774-55-9(2,6-Dimethylpyridin-3-ylboronic acid)

- 1072952-30-7((6-methyl-3-pyridyl)boronic acid;hydrate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:899436-71-6)(2-methylpyridin-3-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):204.0

atkchemica

(CAS:899436-71-6)(2-methylpyridin-3-yl)boronic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ